molecular formula C17H21ClN4S B5753889 N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-cyclohexylthiourea

N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-cyclohexylthiourea

Cat. No. B5753889
M. Wt: 348.9 g/mol
InChI Key: JIMHQXHOACWBKJ-UHFFFAOYSA-N
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Description

N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-cyclohexylthiourea, also known as CCT251545, is a small molecule inhibitor that has shown potential in cancer treatment. It is a member of the thiourea family of compounds and has been studied extensively for its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-cyclohexylthiourea involves inhibition of the protein kinase PAK4. PAK4 is involved in a variety of cellular processes, including cell proliferation, migration, and survival. Inhibition of PAK4 by N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-cyclohexylthiourea leads to disruption of these processes and ultimately results in cell death.
Biochemical and Physiological Effects:
N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-cyclohexylthiourea has been shown to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of several proteins involved in cell signaling pathways, including AKT and ERK. In addition, it has been shown to induce the expression of several genes involved in apoptosis, including BAX and CASP3.

Advantages and Limitations for Lab Experiments

One advantage of N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-cyclohexylthiourea is its specificity for PAK4, which makes it a useful tool for studying the role of PAK4 in cellular processes. However, one limitation of N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-cyclohexylthiourea is its relatively low potency, which can make it difficult to achieve complete inhibition of PAK4 in some cell lines.

Future Directions

There are several potential future directions for research on N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-cyclohexylthiourea. One area of interest is the development of more potent analogs of N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-cyclohexylthiourea that can achieve greater inhibition of PAK4. Another area of interest is the study of N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-cyclohexylthiourea in combination with other anticancer agents, to determine if it has synergistic effects. Finally, further studies are needed to determine the efficacy of N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-cyclohexylthiourea in vivo, and to explore its potential as a therapeutic agent in animal models of cancer.

Synthesis Methods

The synthesis of N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-cyclohexylthiourea involves several steps, starting with the reaction of 4-chloro-1H-pyrazole with formaldehyde to form 3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenol. This intermediate is then reacted with cyclohexyl isocyanate to form the corresponding urea derivative, which is subsequently treated with thiosemicarbazide to yield the final product.

Scientific Research Applications

N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-cyclohexylthiourea has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

1-[3-[(4-chloropyrazol-1-yl)methyl]phenyl]-3-cyclohexylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4S/c18-14-10-19-22(12-14)11-13-5-4-8-16(9-13)21-17(23)20-15-6-2-1-3-7-15/h4-5,8-10,12,15H,1-3,6-7,11H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMHQXHOACWBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NC2=CC=CC(=C2)CN3C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3-cyclohexylthiourea

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